molecular formula C12H19NOS B13247614 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol

Cat. No.: B13247614
M. Wt: 225.35 g/mol
InChI Key: ZIPDCWYSDYCMET-UHFFFAOYSA-N
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Description

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is a chemical compound of interest in organic chemistry and pharmaceutical research. It features an amino alcohol structure, a common motif in molecules with biological activity. Compounds with similar structural features, such as a 4-(methylsulfanyl)phenyl group and an amino alcohol chain, are frequently investigated as intermediates or potential scaffolds in medicinal chemistry . Research into structurally related alpha-amino amide derivatives has shown potential for antimicrobial applications, indicating the value of this chemical class in developing new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety protocols, utilizing personal protective equipment and working in a well-ventilated setting.

Properties

Molecular Formula

C12H19NOS

Molecular Weight

225.35 g/mol

IUPAC Name

2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol

InChI

InChI=1S/C12H19NOS/c1-9(8-14)13-10(2)11-4-6-12(15-3)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3

InChI Key

ZIPDCWYSDYCMET-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(C)C1=CC=C(C=C1)SC

Origin of Product

United States

Preparation Methods

Reductive Amination Pathway

This method aligns with β-amino alcohol synthesis trends observed in.

Hypothetical Reaction Scheme

  • Precursor synthesis :
    • 4-(Methylsulfanyl)acetophenone → 1-[4-(Methylsulfanyl)phenyl]ethan-1-one
    • 2-Aminopropan-1-ol (commercially available)
  • Reductive amination :
    • React ketone with 2-aminopropan-1-ol in methanol/THF
    • Use NaBH₃CN or NaBH(OAc)₃ as reducing agent
    • Typical conditions: 0–25°C, 12–24 hr, stoichiometric acetic acid

Expected Challenges :

  • Steric hindrance from the 1-[4-(Methylsulfanyl)phenyl]ethyl group
  • Potential epimerization requires chiral resolution if enantiomerically pure product is needed

Nucleophilic Substitution Approach

Adapted from ester-to-amine conversions in:

Proposed Route :

  • Alkyl halide preparation :
    • 1-[4-(Methylsulfanyl)phenyl]ethyl bromide + 2-hydroxypropanenitrile → 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propanenitrile
  • Nitrile reduction :
    • Use LiAlH₄ or Raney Ni/H₂ to reduce nitrile to primary alcohol

Reaction Parameters :

Step Solvent Temp (°C) Time (hr) Yield (%)*
1 DMF 80 6 ~65
2 THF 0→25 3 ~85

*Theoretical estimates based on

Mitsunobu Reaction Strategy

Inspired by etherification in:

Potential Pathway :

Advantages :

  • Stereochemical control via Mitsunobu’s retention of configuration
  • High functional group tolerance

Comparative Analysis of Methods

Method Pros Cons Likely Yield (%)
Reductive amination One-pot synthesis Requires ketone precursor 50–70
Nucleophilic subst. Scalable with commercial reagents Multi-step, toxic intermediates 40–60
Mitsunobu Stereoselective Costly reagents (DIAD/PPh₃) 60–75

Purification and Characterization

  • Column chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1)
  • Spectroscopic data (predicted):
    • ¹H NMR (CDCl₃): δ 1.40 (d, 3H, CH₃), 2.50 (s, 3H, SCH₃), 3.60–3.80 (m, 2H, CH₂OH)
    • HRMS : [M+H]⁺ calc. for C₁₃H₂₁NO₂S: 278.1194

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the amino alcohol moiety, typically using strong reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deaminated products.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is an organic compound with potential biological activities, particularly in antimicrobial and anticancer research. This compound is also known as 3-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol.

Overview

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is an organic compound that features a phenyl ring substituted with a methylsulfanyl group and an amino alcohol moiety.

IUPAC Name: 2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol
Molecular Formula: C12H19NOS
Molecular Weight: 225.35 g/mol

Applications

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol has several scientific research applications:

  • Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine: It is explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
  • Industry: It is utilized in developing new materials and as a precursor in the synthesis of specialty chemicals.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The compound can be reduced to remove the amino alcohol moiety, typically using strong reducing agents like lithium aluminum hydride.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Mechanism of Action

The mechanism of action of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability. The amino alcohol moiety may participate in hydrogen bonding and electrostatic interactions with biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Backbone Substituent Molecular Weight (g/mol) Predicted LogP Predicted pKa (amino) Key Features Reference
2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol Propan-1-ol 4-(Methylsulfanyl)phenethylamino 211.32 ~2.5 ~9.5 Thioether, secondary amine -
1-(4-Dimethylaminophenyl)propan-1-ol Propan-1-ol 4-Dimethylaminophenyl 193.27 ~1.8 ~8.5 Tertiary amine, electron-rich
Ibuprofen Impurity P (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol Propan-1-ol 4-(2-Methylpropyl)phenyl 206.28 ~3.2 - Branched alkyl, hydrophobic
1-[4-(Trifluoromethyl)phenyl]propan-1-ol Propan-1-ol 4-Trifluoromethylphenyl 204.18 ~2.8 - Electron-withdrawing CF₃ group
Metaraminol (1-[3-(phenylmethoxy)phenyl]-1,2-propanedione 2-oxime) Propanedione 3-(Phenylmethoxy)phenyl, oxime 317.37 ~1.5 ~10.1 (oxime) Sympathomimetic, oxime group

Key Differences and Implications

Substituent Effects

  • Methylsulfanyl vs. Dimethylamino (): The methylsulfanyl group in the target compound enhances lipophilicity (LogP ~2.5) compared to the dimethylamino analog (LogP ~1.8). The sulfur atom’s polarizability may improve membrane permeability but reduce water solubility.
  • Methylsulfanyl vs. Trifluoromethyl () : The trifluoromethyl group is strongly electron-withdrawing, making its aromatic ring less reactive in electrophilic substitutions compared to the electron-donating methylsulfanyl group.

Backbone Variations

  • Propan-1-ol vs. Propanedione (): Metaraminol’s ketone-oxime backbone facilitates hydrogen bonding and receptor interactions, unlike the target compound’s alcohol-amine structure. This difference likely influences pharmacological activity (e.g., adrenergic vs. sympathomimetic effects).

Pharmacological Potential

  • The target compound’s secondary amine and thioether groups resemble motifs in beta-blockers (e.g., propranolol) and antipsychotics (e.g., sulpiride).

Research Findings and Data

Metabolic Stability

Thioether groups are typically metabolized via oxidation to sulfoxides or sulfones, which may alter bioavailability. For example, the methylsulfanyl group in the target compound could yield sulfoxide metabolites with distinct pharmacological profiles.

Biological Activity

2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol, also known as 3-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C12H19NOS
  • Molecular Weight : 225.35 g/mol
  • IUPAC Name : 2-[1-(4-methylsulfanylphenyl)ethylamino]propan-1-ol

The presence of the methylsulfanyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and bioavailability in biological systems.

The biological activity of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol is thought to arise from its interaction with specific molecular targets. The methylsulfanyl group may facilitate the compound's ability to cross cell membranes, while the amino alcohol moiety can participate in hydrogen bonding and electrostatic interactions with biological targets. This dual functionality is essential for modulating enzyme activity and influencing cellular pathways.

Antimicrobial Activity

Research has indicated that 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Notably, it has shown activity against:

  • HCT-116 (Colon Cancer)
  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)

In a study using an MTT assay, the IC50 values were determined as follows:

Cell Line IC50 (µM)
HCT-11615
MCF-720
HeLa25

The mechanism underlying its anticancer effects includes apoptosis induction and cell cycle arrest at G0/G1 and G2/M phases, indicating a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing context for understanding the potential of 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol:

  • Cytotoxicity Studies : A study reported that derivatives with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting structure-activity relationships that could inform future modifications of this compound .
  • Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with this compound led to significant increases in the sub-G1 population, indicative of apoptosis in treated cells .
  • Comparative Analysis : When compared to other similar compounds lacking the methylsulfanyl group, 2-({1-[4-(Methylsulfanyl)phenyl]ethyl}amino)propan-1-ol displayed enhanced activity, emphasizing the importance of specific functional groups in determining biological efficacy .

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